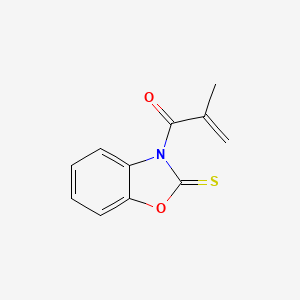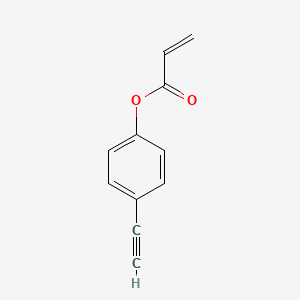
2-Azido-5-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-methylbenzene-1,4-diol is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring with two hydroxyl groups at the 1 and 4 positions, a methyl group at the 5 position, and an azido group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-methylbenzene-1,4-diol typically involves the introduction of the azido group into a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the aromatic ring is replaced by an azido group using sodium azide as the nucleophile. The reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization followed by azidation. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-5-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the Staudinger reaction.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azido-5-methylbenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Azido-5-methylbenzene-1,4-diol depends on the specific reaction it undergoes. For example, in the Staudinger reaction, the azido group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can then be hydrolyzed to form an amine. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidophenol: Similar structure but lacks the methyl group.
4-Azidophenol: Similar structure but the azido group is at the 4 position.
2-Methyl-1,4-benzenediol: Similar structure but lacks the azido group.
Uniqueness
2-Azido-5-methylbenzene-1,4-diol is unique due to the presence of both the azido and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
185330-18-1 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-azido-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)5(9-10-8)3-6(4)11/h2-3,11-12H,1H3 |
InChI-Schlüssel |
LIKJNHLOHPPDOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


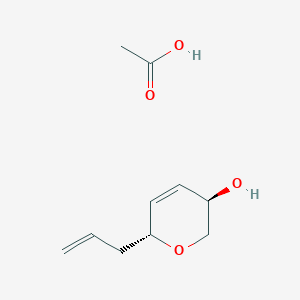
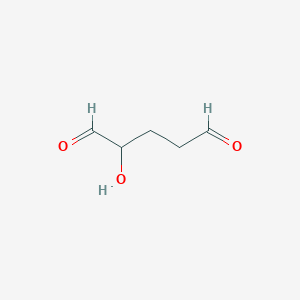
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)


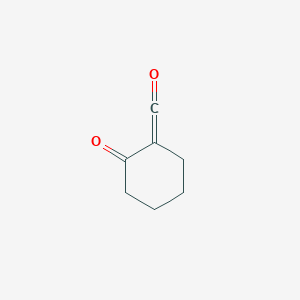
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
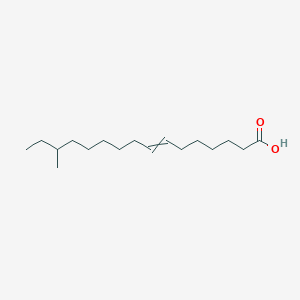
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
